2,4,6-Trifluoroanisole

Catalog No.
S718355
CAS No.
219998-30-8
M.F
C7H5F3O
M. Wt
162.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trifluoroanisole

CAS Number

219998-30-8

Product Name

2,4,6-Trifluoroanisole

IUPAC Name

1,3,5-trifluoro-2-methoxybenzene

Molecular Formula

C7H5F3O

Molecular Weight

162.11 g/mol

InChI

InChI=1S/C7H5F3O/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3

InChI Key

ZLRIBYUOFAKHEF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1F)F)F

Canonical SMILES

COC1=C(C=C(C=C1F)F)F

Olfactory Research:

One area of study has investigated the impact of 2,4,6-TFA on the sense of smell. While it is not inherently odorous, research suggests it can suppress the ability of olfactory receptor cells to detect other smells. This phenomenon, observed at extremely low concentrations, might be relevant in understanding how certain contaminants, like those causing "cork taint" in wine, affect our perception of aromas. Source: National Institutes of Health, National Center for Biotechnology Information [PubMed Central: ]

2,4,6-Trifluoroanisole is an organic compound characterized by the presence of three trifluoromethyl groups attached to a benzene ring, along with a methoxy group. Its molecular formula is C₉H₇F₃O, and it is known for its unique chemical properties due to the high electronegativity of the fluorine atoms. This compound is primarily used in various industrial applications, particularly in the synthesis of fluorinated organic compounds.

  • Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for the formation of various derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form corresponding phenolic compounds or reduced under specific conditions.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis to form biaryl compounds.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride can facilitate reductions.
  • Catalysts: Palladium and copper are often employed in coupling reactions.
  • Solvents: Common solvents include chloroform, methanol, and ethanol.

The synthesis of 2,4,6-trifluoroanisole typically involves several steps:

  • Starting Material: The synthesis often begins with an appropriate aniline derivative.
  • Fluorination: Selective introduction of trifluoromethyl groups can be achieved using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.
  • Methoxylation: The introduction of the methoxy group can be performed via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In industrial settings, the production of 2,4,6-trifluoroanisole may utilize continuous flow reactors to optimize yield and purity. The use of environmentally friendly solvents and reagents is increasingly prioritized to minimize waste.

2,4,6-Trifluoroanisole has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and fluorinated compounds.
  • Pharmaceuticals: The compound is utilized in drug development processes due to its potential for enhancing pharmacological properties.
  • Agrochemicals: It may also find use in the formulation of pesticides and herbicides due to its unique chemical characteristics.

Similar Compounds

Several compounds share structural similarities with 2,4,6-trifluoroanisole:

  • 2,4-Difluoroanisole: Contains two fluorine atoms instead of three.
  • 2,6-Dichloroanisole: Features chlorine atoms at similar positions on the benzene ring.
  • Trifluoromethylbenzene: Lacks the methoxy group but has a trifluoromethyl substituent.

Uniqueness

The unique arrangement of trifluoromethyl groups combined with a methoxy group distinguishes 2,4,6-trifluoroanisole from other similar compounds. This specific configuration imparts distinct electronic properties that influence its reactivity and interactions in chemical processes.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (20%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (80%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Dates

Last modified: 08-15-2023

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